2-Heptadecyn-1-ol
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Overview
Description
2-Heptadecyn-1-ol is a long-chain fatty alcohol with the molecular formula C17H32O. It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptadecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of heptadec-2-yne with a suitable reducing agent to yield the desired alcohol. Another method includes the hydroboration-oxidation of heptadec-2-yne, where the alkyne is first hydroborated and then oxidized to form the alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkane or alkene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products Formed
Oxidation: Heptadec-2-ynal (aldehyde) or heptadec-2-ynoic acid (carboxylic acid).
Reduction: Heptadecane (alkane) or heptadec-2-ene (alkene).
Substitution: 2-Heptadecyn-1-chloride (chloro compound).
Scientific Research Applications
2-Heptadecyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptadecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The triple bond in the heptadecyl chain can undergo chemical modifications, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
13-Heptadecyn-1-ol: Another long-chain fatty alcohol with a triple bond at a different position.
Heptadec-2-yn-1-ol: A positional isomer with similar chemical properties.
16-Heptadecynoic Acid: A fatty acid derivative used in various chemical reactions.
Uniqueness
2-Heptadecyn-1-ol is unique due to its specific position of the triple bond and the hydroxyl group, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
heptadec-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWEIAJLAZTHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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